molecular formula C8H11Cl2N B11716094 2-Chloro-3,5-dimethylaniline hydrochloride

2-Chloro-3,5-dimethylaniline hydrochloride

Cat. No.: B11716094
M. Wt: 192.08 g/mol
InChI Key: BKNSTOVRTVDVJF-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro group and two methyl groups attached to the benzene ring, along with an amine group that is protonated to form the hydrochloride salt. This compound is often used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dimethylaniline hydrochloride typically involves the chlorination of 3,5-dimethylaniline. This can be achieved through electrophilic aromatic substitution, where chlorine gas is introduced in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Chloro-3,5-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethylaniline hydrochloride involves its interaction with various molecular targets. The chloro and methyl groups on the benzene ring influence its reactivity and binding affinity to specific enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

  • 2-Chloroaniline
  • 3,5-Dimethylaniline
  • 2,4-Dichloroaniline

Comparison: 2-Chloro-3,5-dimethylaniline hydrochloride is unique due to the presence of both chloro and methyl groups, which confer distinct chemical properties compared to its analogs. The combination of these substituents enhances its reactivity and specificity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H11Cl2N

Molecular Weight

192.08 g/mol

IUPAC Name

2-chloro-3,5-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H10ClN.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4H,10H2,1-2H3;1H

InChI Key

BKNSTOVRTVDVJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)Cl)C.Cl

Origin of Product

United States

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